molecular formula C20H29N3O2 B2694179 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203320-68-6

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2694179
CAS No.: 1203320-68-6
M. Wt: 343.471
InChI Key: OWDJAPYKDIEBQR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, an isobutyryl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-isobutyryl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea: This compound is structurally similar but differs in the position of the isobutyryl group on the tetrahydroquinoline ring.

    1-Cyclohexyl-3-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: This compound has an acetyl group instead of an isobutyryl group.

Uniqueness

1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-13-17(10-11-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDJAPYKDIEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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